Bienvenue dans la boutique en ligne BenchChem!

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide

Molecular Weight Compound Library Mass Spectrometry

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide (CAS 353773-35-0) is a synthetic sulfonamide derivative that incorporates both a 5-methyl-3-isoxazolylamino-sulfonyl group and a cyclohexanecarboxamide moiety attached to a central phenyl ring. Its molecular formula is C17H21N3O4S, with a molecular weight of 363.43 g/mol and an exact monoisotopic mass of 363.125277 g/mol.

Molecular Formula C17H21N3O4S
Molecular Weight 363.4 g/mol
CAS No. 353773-35-0
Cat. No. B442449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide
CAS353773-35-0
Molecular FormulaC17H21N3O4S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3
InChIInChI=1S/C17H21N3O4S/c1-12-11-16(19-24-12)20-25(22,23)15-9-7-14(8-10-15)18-17(21)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,18,21)(H,19,20)
InChIKeyGLDAYRZXRFZUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.1 [ug/mL] (The mean of the results at pH 7.4)

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide (CAS 353773-35-0): Structural Profile and Procurement Considerations


N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide (CAS 353773-35-0) is a synthetic sulfonamide derivative that incorporates both a 5-methyl-3-isoxazolylamino-sulfonyl group and a cyclohexanecarboxamide moiety attached to a central phenyl ring. Its molecular formula is C17H21N3O4S, with a molecular weight of 363.43 g/mol and an exact monoisotopic mass of 363.125277 g/mol . The compound is commercially available from multiple vendors at purities typically ≥90% . Structurally, it occupies a unique position between the sulfonamide antibiotic sulfamethoxazole (which bears the 5-methyl-3-isoxazolyl-sulfonamide core but lacks the cyclohexanecarboxamide substitution) and the second-generation sulfonylurea hypoglycemic glisolamide (which contains a cyclohexylcarbamoyl-sulfamoyl motif but differs in the sulfonamide linkage chemistry and overall scaffold topology) .

Why N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide Cannot Be Replaced by Sulfamethoxazole or Glisolamide in Research Applications


The target compound cannot be interchanged with either sulfamethoxazole or glisolamide because the cyclohexanecarboxamide-for-aniline substitution fundamentally alters the electronic character, steric profile, and hydrogen-bonding capacity of the molecule relative to sulfamethoxazole, while the simple sulfonamide linkage (as opposed to the sulfonylurea in glisolamide) dictates a different target-engagement profile . Sulfamethoxazole (MW 253.28) and glisolamide (MW 434.51) differ from the target compound (MW 363.43) by 110.15 g/mol and 71.08 g/mol, respectively , indicating substantial differences in physicochemical properties that affect solubility, permeability, and protein binding. Critically, glisolamide is a validated sulfonylurea receptor (SUR1) agonist used as an antihyperglycemic agent , whereas sulfonamides bearing a free sulfonamide -NH- group (as in the target compound) are associated with carbonic anhydrase inhibition and dihydropteroate synthase inhibition . Procurement of the incorrect analog would therefore invalidate any study design predicated on a specific target engagement hypothesis.

Quantitative Differentiation Evidence for N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide vs. Closest Analogs


Molecular Weight Differentiation from Sulfamethoxazole and Glisolamide for Compound Library Management

The target compound has a molecular weight of 363.43 g/mol, which is 110.15 g/mol higher than sulfamethoxazole (253.28 g/mol) and 71.08 g/mol lower than glisolamide (434.51 g/mol) . This places it in a distinct molecular weight bin that is not occupied by either comparator, enabling unambiguous identification by LC-MS in compound library screens where these three compounds might co-elute or be present as structural isomers in screening decks.

Molecular Weight Compound Library Mass Spectrometry Structural Differentiation

Exact Monoisotopic Mass Differentiation for Quantitative LC-MS/MS Method Development

The exact monoisotopic mass of the target compound is 363.125277 g/mol , compared to 253.0518 g/mol for sulfamethoxazole and 434.1985 g/mol for glisolamide . This unique exact mass, combined with the distinct isotopic distribution arising from the single sulfur atom and three nitrogen atoms, provides a fingerprint that can be exploited for selective reaction monitoring (SRM) transitions in triple-quadrupole LC-MS/MS assays without interference from either comparator.

Exact Mass LC-MS/MS Quantification Isotopic Pattern

Commercial Purity Benchmarking for Research Procurement Specifications

The target compound is commercially available at a purity of ≥90% from multiple suppliers including OTAVA-BB and VITAS-BB . In comparison, research-grade sulfamethoxazole is routinely available at ≥98% purity, and glisolamide reference standards typically exceed 95% purity . The lower typical purity of the target compound necessitates additional quality control verification (e.g., HPLC, NMR) upon receipt for quantitative applications, and this should be explicitly budgeted for in procurement planning.

Purity Quality Control Procurement Supplier Comparison

Structural Pharmacophore Differentiation: Sulfonamide vs. Sulfonylurea Target Engagement Profile

The target compound contains a sulfonamide group (-SO2-NH-) directly linked to the 5-methyl-3-isoxazolyl ring, whereas glisolamide contains a sulfonylurea group (-SO2-NH-CO-NH-) embedded in a urea linkage . This structural difference is functionally significant: simple aromatic sulfonamides are established carbonic anhydrase inhibitors, with the primary sulfonamide -NH- moiety serving as the zinc-binding group in the enzyme active site , while sulfonylureas exert their pharmacological effect through binding to the SUR1 subunit of ATP-sensitive potassium channels on pancreatic beta cells, a mechanism for which glisolamide has been directly compared to glyburide and gliquidone . The target compound lacks the urea carbonyl required for high-affinity SUR1 binding and is therefore predicted to have a distinct target engagement profile.

Pharmacophore Sulfonamide Sulfonylurea Target Selectivity Carbonic Anhydrase

Lipophilicity Differentiation: Cyclohexane vs. Aniline Substituent Impact on logP and Permeability

The replacement of the 4-amino group in sulfamethoxazole with a cyclohexanecarboxamide group in the target compound introduces a significant increase in lipophilicity and steric bulk. While experimental logP data are not available for the target compound, the cyclohexane ring contributes approximately +1.5 to +2.0 logP units over an aniline moiety based on fragment-based clogP calculations (cyclohexane fragment constant ≈ 2.0 vs. aniline fragment constant ≈ 0.9) . This structural modification is expected to increase membrane permeability and alter the compound's distribution profile relative to sulfamethoxazole, which has a measured logP of 0.89 .

Lipophilicity logP Permeability Cyclohexane Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide (CAS 353773-35-0)


Reference Standard for LC-MS/MS Method Development and Compound Library Quality Control

The compound's unique exact mass of 363.125277 g/mol and distinct isotopic distribution provide an unambiguous MS fingerprint for LC-MS/MS method development . Its molecular weight (363.43 g/mol) occupies a gap between sulfamethoxazole (253.28) and glisolamide (434.51), making it suitable as a retention-time marker and mass calibration check in workflows that screen compound libraries containing both lighter and heavier sulfonamide derivatives . At ≥90% commercial purity , users should implement in-house purity verification (HPLC-UV or qNMR) before quantitative use.

Scaffold for Carbonic Anhydrase Inhibitor Discovery Programs

The free sulfonamide -NH- group in the target compound is the canonical zinc-binding pharmacophore for carbonic anhydrase inhibition , distinguishing it from sulfonylureas such as glisolamide that lack this functional group. The cyclohexanecarboxamide substitution at the 4-position of the phenyl ring provides a vector for additional hydrophobic contacts in the CA active site that is absent in the 4-amino-substituted sulfamethoxazole. Research programs seeking novel CA inhibitor chemotypes for glaucoma, epilepsy, or oncology applications should select this compound over glisolamide, which is pharmacologically directed at SUR1 .

Negative Control Compound for Sulfonylurea Receptor (SUR1) Binding Assays

Because the target compound contains a simple sulfonamide rather than a sulfonylurea group, it lacks the urea carbonyl essential for high-affinity SUR1 binding. This makes it a structurally matched negative control for studies investigating sulfonylurea-induced insulin secretion, where glisolamide (a validated SUR1 agonist ) would serve as the positive control. The shared 5-methyl-3-isoxazolyl and cyclohexane-containing motifs between the two compounds control for nonspecific effects arising from these substructures in cell-based insulin secretion assays.

Building Block for Synthesis of Sulfonamide-Isoxazole Hybrid Libraries

The compound serves as a late-stage intermediate or scaffold for further derivatization in medicinal chemistry programs targeting sulfonamide-isoxazole hybrids . The cyclohexanecarboxamide group offers a metabolically stable, lipophilic substitution that can be retained or further modified. For procurement, the ≥90% purity specification is generally adequate for library synthesis, but researchers should confirm purity by LC-MS prior to use in parallel synthesis workflows to avoid carrying impurities through to final compounds.

Quote Request

Request a Quote for N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.